Tert-butyl 4-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the dimethylphenyl group is introduced to the piperidine ring.
Addition of the Tert-butyl Group: The tert-butyl group is typically added through a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.
Substitution: The tert-butyl or dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, as well as specific catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Tert-butyl 4-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate: shares similarities with other piperidine derivatives, such as:
Uniqueness
The presence of both the tert-butyl and dimethylphenyl groups in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds. These groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C18H27NO3 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 4-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-13-7-6-8-15(14(13)2)18(21)9-11-19(12-10-18)16(20)22-17(3,4)5/h6-8,21H,9-12H2,1-5H3 |
InChI Key |
RVJHWCVVOMKOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)O)C |
Origin of Product |
United States |
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